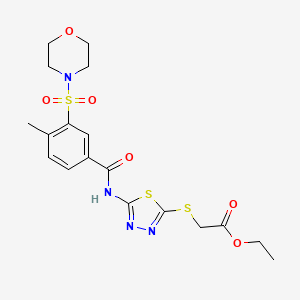

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS: 690248-86-3) is a synthetic 1,3,4-thiadiazole derivative characterized by a morpholinosulfonyl group and a methyl substituent on the benzamido ring. Its molecular formula is C₁₈H₂₂N₄O₆S₃, with a molecular weight of 486.6 g/mol and an XLogP3 value of 1.8, indicating moderate lipophilicity . The morpholinosulfonyl moiety enhances solubility and may influence binding to biological targets, while the methyl group contributes to steric and electronic effects .

Properties

IUPAC Name |

ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O6S3/c1-3-28-15(23)11-29-18-21-20-17(30-18)19-16(24)13-5-4-12(2)14(10-13)31(25,26)22-6-8-27-9-7-22/h4-5,10H,3,6-9,11H2,1-2H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIWHTBANKWQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- A thiadiazole ring

- A morpholine sulfonamide moiety

- An ethyl acetate group

Structural Formula

The structural formula can be represented as follows:

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess activity against various bacterial strains. A study highlighted that modifications to the thiadiazole structure can enhance its antibacterial efficacy .

Antioxidant Properties

Thiadiazole derivatives are also recognized for their antioxidant activities. A study demonstrated that certain thiadiazole compounds effectively scavenge free radicals, which is critical in preventing oxidative stress-related diseases . The antioxidant activity was quantitatively assessed using DPPH radical scavenging assays.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of certain kinases involved in tumor growth and inflammation . This inhibition can lead to reduced cell proliferation in cancerous tissues.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In another study focusing on the antioxidant capabilities of this compound, it was evaluated using the ABTS assay. The results demonstrated a significant reduction in ABTS radical cation with an IC50 value of 25 µg/mL, suggesting strong antioxidant properties that could be beneficial in therapeutic applications against oxidative stress .

Data Summary Table

| Activity | Method Used | Results |

|---|---|---|

| Antimicrobial | MIC Testing | MIC = 32 µg/mL against S. aureus |

| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |

| Anticancer | Cell Proliferation Assay | Inhibition observed at 50 µM |

| Enzyme Inhibition | Kinase Assays | Significant inhibition at low µM |

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multi-step reactions. The key steps include:

- Formation of the Thiadiazole Ring : The initial synthesis often involves the preparation of a thiadiazole derivative through the reaction of thiosemicarbazide with appropriate carbonyl compounds.

- Sulfonamide Formation : The introduction of the morpholinosulfonyl group is achieved through sulfonation reactions.

- Final Coupling : The ethyl acetate moiety is introduced via an acylation reaction to yield the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole nucleus exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been extensively investigated. This compound may exhibit cytotoxic effects against cancer cell lines like HepG-2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest that these compounds can interact with critical targets in cancer cells, such as dihydrofolate reductase .

Toxicological Considerations

As with many pharmaceutical compounds, understanding the toxicological profile is crucial. This compound should be evaluated for potential side effects through preclinical studies. This includes assessing its impact on normal cellular functions and identifying any adverse reactions in model organisms .

Case Studies

Comparison with Similar Compounds

Structurally analogous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for antitumor, antifungal, and physicochemical properties. Below is a systematic comparison:

Structural Analogues with Antitumor Activity

Key Observations :

- The morpholinosulfonyl group in the target compound may improve solubility compared to halogenated (e.g., 4-fluoro in ) or methoxy (e.g., compound 44 in ) derivatives.

- Compounds with electron-withdrawing groups (e.g., fluorine) often exhibit enhanced cytotoxic activity due to increased electrophilicity .

Analogues with Antifungal Activity

Key Observations :

Key Observations :

- The piperidinosulfonyl analogue () has a higher molecular weight (505.0 vs. 486.6) due to the chloro and piperidine groups, which may reduce bioavailability .

- Derivatives with phenylamino groups () exhibit simpler synthesis (74–88% yields) compared to sulfonyl-containing analogues, likely due to fewer reactive steps .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

- Coupling reactions : Amidation of the thiadiazole ring with 4-methyl-3-(morpholinosulfonyl)benzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) .

- Thioether linkage : Reacting the intermediate with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to introduce the thioacetate group .

- Optimization : Adjusting pH (neutral to slightly basic), temperature (60–80°C), and solvent polarity (DMF or DMSO) improves yields. Catalysts like 4-dimethylaminopyridine (DMAP) enhance coupling efficiency .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and thiadiazole ring formation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What in vitro assays are appropriate for initial evaluation of its anticancer potential?

- MTT assay : Measures cell viability post-treatment (48–72 hr incubation) in cancer cell lines (e.g., SKOV-3, MCF-7) .

- Apoptosis detection : Acridine orange/ethidium bromide staining or Annexin V-FITC assays to differentiate apoptosis from necrosis .

- IC50 calculation : Dose-response curves generated using non-linear regression models (e.g., GraphPad Prism) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies enhance cytotoxic activity?

SAR optimization focuses on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) on the benzamide moiety improves activity against HL-60 cells (IC50: 19.5 μM for 5f vs. 34 μM for unsubstituted analogs) .

- Thiadiazole modifications : Replacing the morpholinosulfonyl group with smaller sulfonamides reduces steric hindrance, enhancing target binding .

- Table : Comparative IC50 values for derivatives (examples from ):

| Substituent | Cell Line (IC50, μM) | Reference |

|---|---|---|

| 4-Methoxybenzamido | SKOV-3 (19.5) | |

| p-Tolylamino | MCF-7 (0.084) |

Q. What strategies resolve low yields in synthesizing morpholinosulfonyl-containing intermediates?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted sulfonyl chlorides .

- Stoichiometric control : Using 1.2 equivalents of morpholinosulfonyl chloride minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during sulfonylation .

Q. How are molecular docking studies utilized to elucidate enzyme inhibition mechanisms?

- Target selection : Docking against crystallized α-glucosidase (PDB ID: 2ZE0) or cancer-related kinases (e.g., EGFR) .

- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Key interactions : Hydrogen bonds between the morpholinosulfonyl group and active-site residues (e.g., Asp214 in α-glucosidase) .

Q. How should discrepancies in IC50 values across studies be addressed?

- Standardization : Use identical cell passage numbers, serum concentrations, and incubation times .

- Purity validation : Characterize compounds via elemental analysis and HPLC to rule out impurity-driven variability .

- Statistical rigor : Replicate experiments (n ≥ 3) and report mean ± SEM .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

- Salt formation : Sodium or potassium salts of the carboxylate group increase solubility (e.g., sodium salt solubility: 12 mg/mL vs. 0.5 mg/mL for free acid) .

- Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances bioavailability .

Q. What experimental approaches determine apoptosis-mediated cytotoxicity?

Q. How do molecular dynamics simulations guide target affinity optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.